

Application Notes & Protocols: Quantitative Proteomics Workflow for DiAzK Crosslinking Experiments

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Compound of Interest

Compound Name: **DiAzK**

Cat. No.: **B2908570**

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Audience: Researchers, scientists, and drug development professionals.

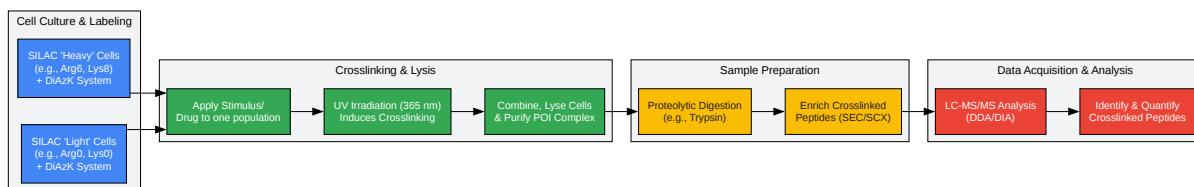
Introduction: Photo-crosslinking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping protein structures within their native cellular environment.^{[1][2]} The use of photo-activatable amino acids, such as the diazirine-containing lysine analog **DiAzK** (H-L-Photo-lysine), allows for the capture of transient and weak interactions with high temporal and spatial resolution.^{[3][4]} **DiAzK** can be site-specifically incorporated into a protein of interest (POI) using genetic code expansion technology.^[4] Upon activation with UV light, the diazirine group forms a highly reactive carbene intermediate that covalently crosslinks to interacting partners in close proximity.^{[5][6]}

This application note provides a detailed workflow for quantitative proteomics experiments using **DiAzK** crosslinking. By integrating Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free approaches like Data-Independent Acquisition (DIA), this workflow enables the quantitative comparison of PPIs across different cellular states, for example, in response to drug treatment or external stimuli.^{[4][5][7]}

Overall Experimental Workflow

The quantitative **DiAzK** crosslinking workflow involves several key stages, from cell preparation to data analysis. The process begins with the site-specific incorporation of the **DiAzK** unnatural amino acid (UAA) into a protein of interest in distinct, isotopically labeled cell populations.

Following UV-induced crosslinking, the cells are combined, and the crosslinked complexes are purified, digested, and analyzed by high-resolution mass spectrometry to identify and quantify the protein-protein interactions.



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Caption: High-level workflow for quantitative **DiAzK** crosslinking proteomics.

Detailed Experimental Protocols

Protocol 1: Site-Specific Incorporation of DiAzK and SILAC Labeling

This protocol integrates the genetic code expansion system for **DiAzK** incorporation with SILAC for quantitative analysis.^[4]

Materials:

- HEK293T or other suitable mammalian cells
- SILAC-certified DMEM, deficient in L-lysine and L-arginine
- Dialyzed Fetal Bovine Serum (dFBS)
- "Light" amino acids: 12C6-L-arginine (Arg0) and 12C6-L-lysine (Lys0)

- "Heavy" amino acids: ¹³C6-L-arginine (Arg6) and ¹³C6,¹⁵N2-L-lysine (Lys8)
- **DiAzK** (commercially available)[4]
- Plasmids:
 - pCMV encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired crosslinking site.
 - pCMV encoding the DiZPK-aminoacyl-tRNA synthetase/tRNA pair for **DiAzK** incorporation.[4]
- Transfection reagent

Procedure:

- SILAC Adaptation: Culture cells for at least five passages in "light" SILAC medium (DMEM + 10% dFBS + Arg0 + Lys0) and "heavy" SILAC medium (DMEM + 10% dFBS + Arg6 + Lys8) to achieve complete labeling.[4]
- Cell Plating: Plate the "light" and "heavy" SILAC-adapted cells for transfection.
- Transfection: Co-transfect each cell population with the plasmid for the POI-TAG and the DiZPK-synthetase/tRNA plasmid.
- **DiAzK** Incorporation: Following transfection, supplement the culture medium with **DiAzK** to a final concentration of 100-500 μ M. Incubate for 24-48 hours to allow for expression and incorporation of **DiAzK** into the POI.
- Experimental Condition: Apply the desired stimulus (e.g., drug treatment) to one of the populations (e.g., the "heavy" labeled cells) for the desired duration. The other population serves as the control.

Protocol 2: In Vivo Photo-Crosslinking and Sample Preparation

Materials:

- UVP CL-1000L UV crosslinker or similar instrument (365 nm)[8]
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Affinity purification resin (e.g., Anti-FLAG M2 affinity gel if POI is FLAG-tagged)
- Ammonium bicarbonate
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)

Procedure:

- Harvesting: Remove culture medium and wash cells twice with ice-cold PBS.
- UV Irradiation: Place the culture dishes on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal distance and energy will depend on the instrument used.[8][9]
- Cell Lysis: Scrape the cells in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed to pellet cell debris and collect the supernatant.
- Combine Samples: Combine the lysates from the "light" (control) and "heavy" (treated) cell populations in a 1:1 protein ratio.
- Affinity Purification (Optional but Recommended): If the POI is tagged, perform affinity purification to enrich for the POI and its crosslinked partners.
- Protein Digestion:
 - Denature the purified proteins in 8 M urea.
 - Reduce disulfide bonds with DTT (5 mM) for 1 hour at 37°C.

- Alkylate cysteine residues with IAA (15 mM) for 30 minutes at room temperature in the dark.
- Dilute the urea to <1.5 M with ammonium bicarbonate.
- Digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
- Enrichment of Crosslinked Peptides: Crosslinked peptides are often larger and more highly charged than linear peptides.^[7] Enrich for them using Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC).^{[5][10]}

Protocol 3: LC-MS/MS and Data Analysis

LC-MS/MS:

- Analyze the enriched peptide fractions using a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos).^{[5][8]}
- For Label-Free DIA:
 - DDA Library Generation: Acquire data on a pooled sample using Data-Dependent Acquisition (DDA) to build a spectral library of crosslinked peptides.^[5]
 - DIA Acquisition: Acquire data on individual samples using Data-Independent Acquisition (DIA) for accurate quantification.^{[5][8]}
- For SILAC:
 - Acquire data using a standard DDA method. The relative quantification is performed by comparing the intensities of the "light" and "heavy" isotopic envelopes for each peptide pair.

Data Analysis:

- Crosslink Identification: Use specialized software such as MaxQuant, xTract, or xiSEARCH to identify crosslinked peptide pairs from the raw MS data.^{[2][10]} The search must account for the mass of the crosslinker and the potential modifications.

- Quantification:
 - DIA: Use software like Spectronaut or DIA-NN to quantify the peak areas of crosslinked peptides across different runs, using the previously generated spectral library.[5][11]
 - SILAC: Extract the intensity ratios of heavy/light peptide pairs.
- Data Interpretation: The ratio of intensities (Heavy/Light or Treated/Control) indicates the change in the abundance of a specific protein-protein interaction under the experimental condition.[7]

Data Presentation

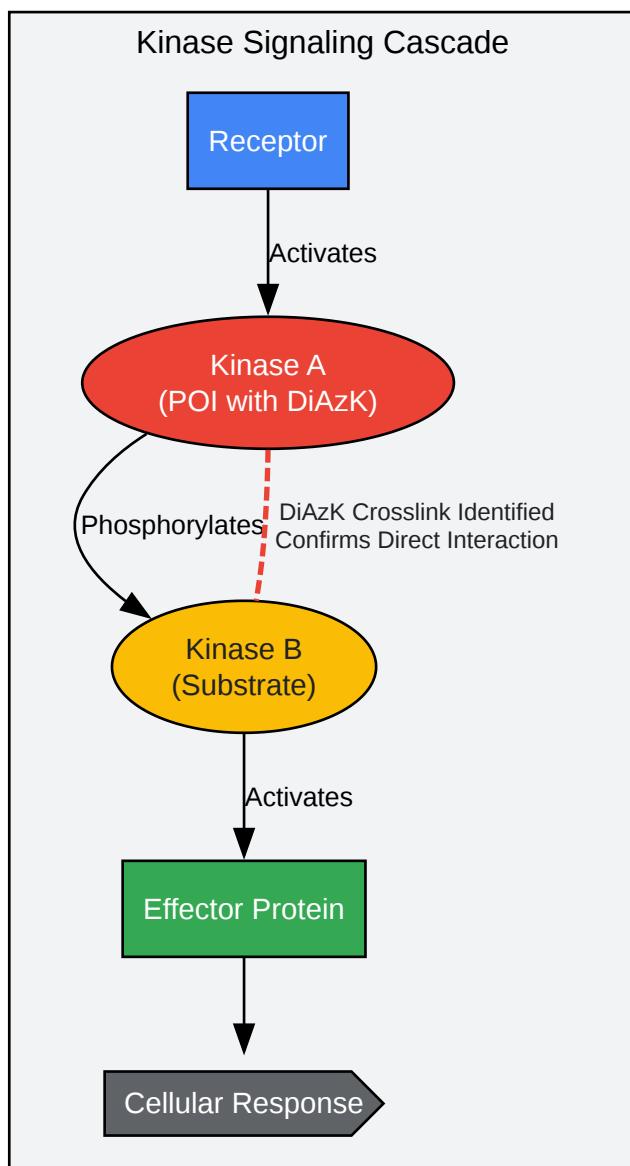
Quantitative data from **DiAzK** crosslinking experiments should be summarized to clearly present the changes in protein interactions.

Table 1: Example of Quantitative Crosslinking Data Summary

Crosslinked Residue Pair	Protein A	Interacting Protein B	Fold Change (Treated/Control)	p-value	Biological Implication
POI (K123) - P1 (Y45)	POI	Protein 1	3.2	0.005	Interaction strengthened by treatment
POI (K123) - P2 (S180)	POI	Protein 2	0.4	0.012	Interaction weakened by treatment
POI (K250) - P3 (D99)	POI	Protein 3	1.1	0.890	Interaction unaffected
P4 (K88) - P5 (E210)	Protein 4	Protein 5	2.8	0.009	Off-target effect observed

Application Example: Mapping a Signaling Pathway

DiAzK crosslinking can be used to validate direct protein interactions within a signaling cascade, such as a kinase pathway. By placing **DiAzK** at a suspected interaction interface on a kinase, one can capture its direct substrates or regulatory partners.



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Caption: Using **DiAzK** to confirm a direct kinase-substrate interaction.

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